molecular formula C12H19NO3S B225687 N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide

N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B225687
M. Wt: 257.35 g/mol
InChI Key: FONXNXWEEVKWNI-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide, also known as BMS-204352, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells.

Mechanism of Action

N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide selectively inhibits CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in extracellular pH, which inhibits tumor growth and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have significant biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by altering the pH of the tumor microenvironment and disrupting the balance of intracellular pH. It also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy by inhibiting the repair of DNA damage caused by these treatments.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for CAIX and its ability to inhibit the growth of various types of cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CAIX. Another area of research is the investigation of the synergistic effects of N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, the potential use of N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide as a diagnostic tool for the detection of CAIX in cancer cells is an area of ongoing research.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target CAIX, which is overexpressed in various types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. CAIX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CAIX by N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide leads to a decrease in tumor pH, resulting in reduced tumor growth and increased sensitivity to chemotherapy and radiation therapy.

properties

Product Name

N-(sec-butyl)-4-methoxy-3-methylbenzenesulfonamide

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

N-butan-2-yl-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-5-10(3)13-17(14,15)11-6-7-12(16-4)9(2)8-11/h6-8,10,13H,5H2,1-4H3

InChI Key

FONXNXWEEVKWNI-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)C

Origin of Product

United States

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